molecular formula C17H17NO5S B2568993 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide CAS No. 2310145-41-4

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2568993
CAS No.: 2310145-41-4
M. Wt: 347.39
InChI Key: CHHHLVCOKIQULQ-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.

  • Reduction: : The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide can serve as a building block for more complex molecules. Its bifuran structure is particularly useful in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound may exhibit biological activity due to its sulfonamide group, which is known for its antibacterial properties. It could be explored as a potential drug candidate for various therapeutic applications.

Industry

In materials science, the bifuran moiety can contribute to the development of organic semiconductors or conductive polymers. The compound’s unique structure might also be useful in the design of novel catalysts or ligands for industrial processes.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, the sulfonamide group would inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

The presence of the hydroxyethyl group and the specific positioning of the bifuran moiety make N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-methylbenzene-1-sulfonamide unique

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-4-2-5-13(10-12)24(20,21)18-11-14(19)15-7-8-17(23-15)16-6-3-9-22-16/h2-10,14,18-19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHHLVCOKIQULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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